Cas no 926261-07-6 (5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine)

5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine 化学的及び物理的性質
名前と識別子
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- 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine
- 2-Thiazolamine, 5-[(4-chloro-2-fluorophenyl)methyl]-
- 5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine
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- インチ: 1S/C10H8ClFN2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14)
- InChIKey: YGCLBUDQKCAJMU-UHFFFAOYSA-N
- SMILES: S1C(CC2=CC=C(Cl)C=C2F)=CN=C1N
5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339938-250mg |
5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine |
926261-07-6 | 95% | 250mg |
¥15678.00 | 2024-04-25 | |
Enamine | EN300-58257-0.5g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
Enamine | EN300-58257-1.0g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 1.0g |
$728.0 | 2025-03-15 | |
Enamine | EN300-58257-0.25g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 0.25g |
$670.0 | 2025-03-15 | |
Enamine | EN300-58257-10.0g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339938-50mg |
5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine |
926261-07-6 | 95% | 50mg |
¥14320.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339938-1g |
5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine |
926261-07-6 | 95% | 1g |
¥15698.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339938-100mg |
5-(4-Chloro-2-fluorobenzyl)thiazol-2(3h)-imine |
926261-07-6 | 95% | 100mg |
¥17280.00 | 2024-04-25 | |
Enamine | EN300-58257-0.1g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
Enamine | EN300-58257-0.05g |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
926261-07-6 | 95.0% | 0.05g |
$612.0 | 2025-03-15 |
5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamineに関する追加情報
Introduction to 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine (CAS No. 926261-07-6)
5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine, also known by its CAS number 926261-07-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring and a substituted benzyl group. These characteristics contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The chemical structure of 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine consists of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The benzyl group, substituted with a chlorine and a fluorine atom, is attached to the thiazole ring at the 5-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it an attractive candidate for drug discovery and development.
In recent years, there has been a growing interest in the use of thiazole-containing compounds for their diverse biological activities. Thiazoles are known for their ability to modulate various enzymatic and receptor-mediated processes, making them valuable scaffolds in the design of therapeutic agents. For instance, thiazoles have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the substituted benzyl group in 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine further enhances its potential by introducing additional functional groups that can interact with specific biological targets.
One of the key areas where 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine has shown promise is in the treatment of cancer. Research has demonstrated that this compound can selectively inhibit certain enzymes involved in cancer cell proliferation and survival. For example, studies have shown that 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine can effectively target kinases, which are crucial enzymes in many signaling pathways that are often dysregulated in cancer cells. By inhibiting these kinases, the compound can potentially slow down or halt tumor growth.
Beyond its anticancer properties, 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a critical role in various diseases, including arthritis, asthma, and inflammatory bowel disease. The ability of this compound to modulate inflammatory pathways makes it a promising candidate for the development of new anti-inflammatory drugs. Preclinical studies have shown that 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells, thereby alleviating inflammation.
In addition to its therapeutic applications, 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine has also been studied for its potential use as a research tool. The compound's unique chemical structure and biological activity make it useful for probing specific cellular processes and pathways. For instance, it can be used to investigate the role of kinases in cellular signaling or to study the mechanisms underlying inflammation. This versatility as both a therapeutic agent and a research tool underscores the broad significance of this compound in the scientific community.
The synthesis of 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine involves several well-established chemical reactions. One common approach is to start with 4-chloro-2-fluorobenzaldehyde and react it with thiourea to form an intermediate thioamide. This intermediate is then cyclized under appropriate conditions to form the thiazole ring, followed by further functionalization to introduce the amine group at the 2-position. The synthetic route can be optimized to achieve high yields and purity, making it suitable for large-scale production.
The safety profile of 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further safety evaluations are necessary to ensure its suitability for human use. Clinical trials are currently underway to assess the safety and efficacy of this compound in treating various diseases.
In conclusion, 5-(4-Chloro-2-fluoro-benzyl)-thiazol-2-ylamine (CAS No. 926261-07-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and biological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in both medicinal chemistry and pharmaceutical science.
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